1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide
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Overview
Description
1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide is a synthetic organic compound with the molecular formula C34H46BrN It is characterized by the presence of a piperidinium core substituted with benzyl and tert-butylbenzyl groups
Preparation Methods
The synthesis of 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylbenzyl bromide, which is a key intermediate.
Reaction with Piperidine: The bromide is then reacted with piperidine to form the piperidinium core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as iodide or cyanide, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Substitution Reactions: The benzyl groups can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common reagents used in these reactions include potassium iodide, sodium cyanide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide can be compared with similar compounds such as:
4-tert-Butylbenzyl bromide: A simpler compound with similar substituents but lacking the piperidinium core.
Benzylpiperidinium bromide: Similar structure but without the tert-butyl groups.
N-Benzylpiperidine: Lacks the additional benzyl and tert-butylbenzyl groups.
The uniqueness of this compound lies in its combination of benzyl and tert-butylbenzyl groups attached to a piperidinium core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-1,3-bis[(4-tert-butylphenyl)methyl]piperidin-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N.BrH/c1-33(2,3)31-18-14-27(15-19-31)23-30-13-10-22-35(26-30,24-28-11-8-7-9-12-28)25-29-16-20-32(21-17-29)34(4,5)6;/h7-9,11-12,14-21,30H,10,13,22-26H2,1-6H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPAIKPKLYUIDR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCC[N+](C2)(CC3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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